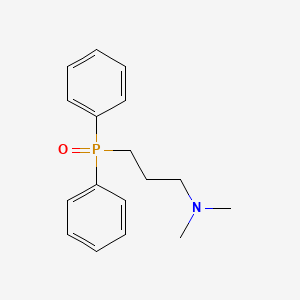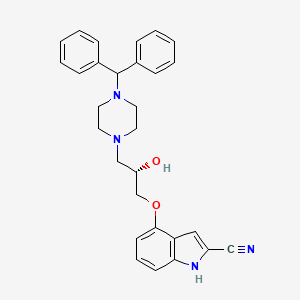
2-(2-Nitrobenzoyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is an organic compound that features a nitro group attached to a benzoyl moiety, which is further connected to a cyclohexane-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione typically involves the nitration of benzoyl derivatives followed by cyclization reactions. One common method includes the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with cyclohexane-1,3-dione under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include iron, tin(II) chloride, and catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as sodium hydrosulfite and sodium sulfide can be used for selective substitution reactions.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various functionalized derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione involves its interaction with molecular targets through its nitro and benzoyl functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways . The benzoyl moiety can participate in various binding interactions, influencing the compound’s overall activity and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzyl chloride: Similar in structure but lacks the cyclohexane-1,3-dione moiety.
2-Nitrobenzoic acid: Contains a carboxylic acid group instead of the cyclohexane-1,3-dione structure.
Uniqueness
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is unique due to the presence of both the nitrobenzoyl and cyclohexane-1,3-dione moieties, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler nitrobenzoyl compounds .
Eigenschaften
CAS-Nummer |
104206-60-2 |
|---|---|
Molekularformel |
C13H11NO5 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
2-(2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H11NO5/c15-10-6-3-7-11(16)12(10)13(17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,12H,3,6-7H2 |
InChI-Schlüssel |
ZZJZBPYZTKGWTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





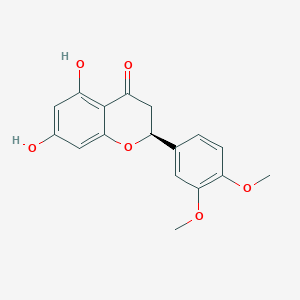
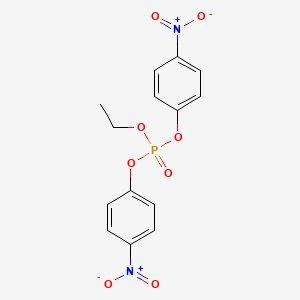
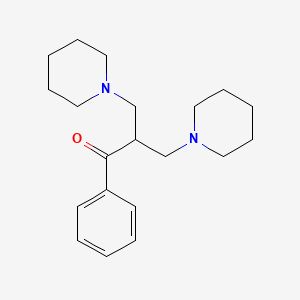
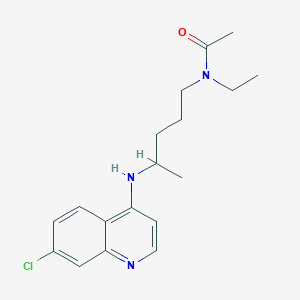


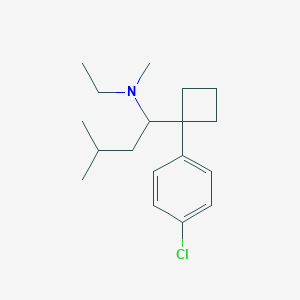
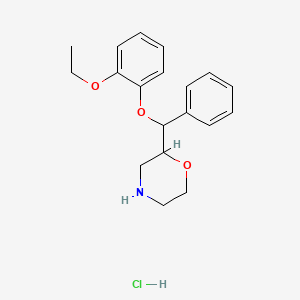
![4-[(4-Methylphenoxy)methyl]phenol](/img/structure/B3061314.png)
